molecular formula C17H16N2O2 B6187859 3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile CAS No. 1516948-03-0

3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6187859
CAS No.: 1516948-03-0
M. Wt: 280.3
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Description

3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl ring substituted with a propan-2-yloxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with a propan-2-yloxy group using an etherification reaction.

    Formation of the Nitrile Group: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-3-(4-pyridyl)propanenitrile: Similar structure but lacks the propan-2-yloxy group.

    3-oxo-3-(phenyl)propanenitrile: Similar structure but lacks both the pyridine ring and the propan-2-yloxy group.

Uniqueness

3-oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile is unique due to the presence of both the pyridine ring and the propan-2-yloxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

1516948-03-0

Molecular Formula

C17H16N2O2

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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